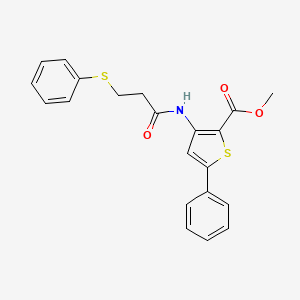

Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate

Description

Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a phenyl group, a propanamido group, and a phenylthio group attached to the thiophene ring

Properties

IUPAC Name |

methyl 5-phenyl-3-(3-phenylsulfanylpropanoylamino)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S2/c1-25-21(24)20-17(14-18(27-20)15-8-4-2-5-9-15)22-19(23)12-13-26-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKWUNRADXRLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

Attachment of the Propanamido Group: The propanamido group can be added through an amide coupling reaction using propanoyl chloride and an amine.

Addition of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthio group, using nucleophiles like amines or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thiophenol in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate is its anticancer properties. Research has demonstrated that compounds with similar thiophene structures exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

- NCI Evaluation : The National Cancer Institute (NCI) has assessed compounds with similar structures for their antitumor activity. For instance, derivatives with thiophene moieties showed promising results in inhibiting cell proliferation in human tumor cells, indicating that this compound may also exhibit similar efficacy .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functionalization.

Synthesis Methodology

- Starting Materials : The synthesis often begins with commercially available thiophene derivatives and phenylthio compounds.

- Reaction Conditions : Standard conditions include the use of coupling agents and solvents such as DMF or DMSO at elevated temperatures to facilitate the formation of the desired amide and ester functionalities .

Pharmacological Insights

The pharmacological profile of this compound suggests it may possess favorable drug-like properties. Preliminary studies indicate that compounds within this class can exhibit good solubility and permeability, essential factors for oral bioavailability.

Drug-Like Properties Evaluation

- ADME/Tox Profiling : Computational tools such as SwissADME have been utilized to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) parameters of related compounds, suggesting that they may be suitable candidates for further development as therapeutic agents .

Broader Biological Activities

Beyond anticancer effects, this compound may also exhibit other biological activities, including antimicrobial properties. Compounds with similar scaffolds have shown effectiveness against various bacterial strains.

Antimicrobial Activity

Research indicates that derivatives containing thiophene rings can inhibit the growth of pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa, showcasing their potential as antimicrobial agents .

Future Directions in Research

The ongoing exploration of this compound emphasizes the need for:

- In Vivo Studies : To confirm the efficacy and safety profiles observed in vitro.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity could lead to more potent derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The phenylthio group can interact with thiol groups in proteins, potentially leading to enzyme inhibition. The thiophene ring can also participate in π-π interactions with aromatic amino acids in protein active sites.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-phenylthiophene-2-carboxylate: Lacks the propanamido and phenylthio groups.

Methyl 3-(3-(phenylthio)propanamido)thiophene-2-carboxylate: Lacks the phenyl group.

Methyl 5-phenyl-3-(propanamido)thiophene-2-carboxylate: Lacks the phenylthio group.

Uniqueness

Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the phenylthio and propanamido groups allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications.

Biological Activity

Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and molecular interactions, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 358.48 g/mol

This structure includes a thiophene ring, which is known for its diverse biological activities, making it a valuable scaffold in drug discovery.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | 0.83 |

| Candida albicans | 0.83 |

These results suggest that the compound has potent activity against both Gram-negative and Gram-positive bacteria, as well as antifungal effects against Candida species .

Cytotoxicity Studies

Cytotoxicity assays were performed using human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The IC values were determined to assess the safety profile of the compound:

| Cell Line | IC (µM) |

|---|---|

| HaCat | 15 |

| BALB/c 3T3 | 25 |

The HaCat cells exhibited higher sensitivity to the compound compared to BALB/c 3T3 cells, indicating a need for careful evaluation in therapeutic applications .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions of this compound with target proteins. The compound was docked against MurD and DNA gyrase, revealing significant binding energies and interaction profiles:

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| MurD | -8.5 | Hydrogen bonds with SER1084, Pi-Pi stacking |

| DNA Gyrase | -9.0 | Hydrogen bonds with ASP437, Pi-Alkyl interactions |

These interactions suggest that the compound could effectively inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis and DNA replication .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent publication evaluated various thiophene derivatives, including this compound. The study highlighted its superior activity against multidrug-resistant strains of bacteria, reinforcing its potential as a lead compound for antibiotic development . -

Cytotoxicity Assessment :

In another study focused on skin-related applications, the cytotoxic effects on keratinocytes were assessed. The findings indicated that while the compound showed promising antimicrobial properties, its cytotoxicity must be carefully managed to ensure safety in potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via multi-step protocols involving thiophene ring functionalization. For example, acylation of the thiophene core with 3-(phenylthio)propanoyl chloride under anhydrous conditions (e.g., THF, Et₃N) is critical. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product isolation . Optimization includes controlling stoichiometry (1:1 molar ratio of thiophene precursor to acylating agent) and reaction time (48–72 hours at room temperature) to minimize side products like unreacted starting materials or over-acylated derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, using a C18 column and acetonitrile/water mobile phase. Structural confirmation requires combined spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to verify thiophene ring protons (δ 6.8–7.5 ppm), ester carbonyl (δ ~165 ppm), and phenylthio groups (δ 7.2–7.6 ppm) .

- MS : High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (calculated exact mass: ~429.12 g/mol) .

- XRD : Single-crystal X-ray diffraction for unambiguous confirmation of the 3D structure, particularly the orientation of the propanamido side chain .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Answer : Discrepancies in NMR or MS data often arise from rotational isomers (e.g., hindered rotation of the phenylthio group) or solvent-dependent shifts. Strategies include:

- Variable-temperature NMR to identify dynamic processes .

- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .

- Tandem MS/MS fragmentation patterns to distinguish positional isomers (e.g., substitution at thiophene C3 vs. C4) .

Q. How can the reactivity of the phenylthio group in this compound be exploited for further functionalization?

- Answer : The phenylthio (-SPh) moiety is susceptible to oxidation (e.g., H₂O₂/CH₃COOH) to sulfoxide/sulfone derivatives, which alter electronic properties. It can also undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides) under catalytic Cu(I) conditions. Researchers should monitor reaction progress via LC-MS and isolate intermediates using preparative HPLC .

Q. What mechanistic insights exist for the compound’s stability under acidic/basic conditions?

- Answer : The ester group is prone to hydrolysis under strong basic conditions (e.g., NaOH/EtOH), yielding the carboxylic acid derivative. Stability studies (pH 1–13, 25–60°C) show that the phenylthio group remains intact below pH 10. Degradation pathways can be mapped using LC-MS to identify byproducts like thiophene-2-carboxylic acid .

Q. How do steric and electronic effects of the 3-(phenylthio)propanamido substituent influence the compound’s supramolecular interactions?

- Answer : The bulky phenylthio group creates steric hindrance, reducing π-π stacking interactions but enhancing hydrophobic binding in host-guest systems (e.g., cyclodextrins). Electronic effects (electron-withdrawing sulfur) polarize the thiophene ring, as evidenced by red shifts in UV-Vis spectra (λmax ~310 nm in methanol) .

Methodological Considerations

- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the ester or amide groups .

- Data Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw simulations) to rule out artifacts .

- Safety Protocols : While toxicological data are limited, handle the compound under fume hoods using PPE (gloves, goggles) due to potential irritancy of thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.